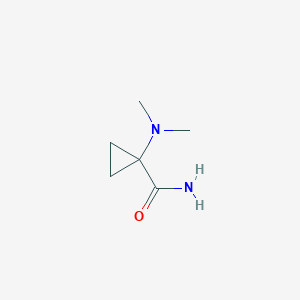
1-(Dimethylamino)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)cyclopropanecarboxamide, also known as DMAC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMAC is a cyclic amide that contains a dimethylamino group and a cyclopropane ring. It has a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)cyclopropanecarboxamide is not fully understood, but it is believed to act as a prodrug that is metabolized in the body to release its active form. 1-(Dimethylamino)cyclopropanecarboxamide is thought to inhibit the activity of enzymes that are involved in various cellular processes, such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular function and ultimately results in cell death.
Biochemische Und Physiologische Effekte
1-(Dimethylamino)cyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(Dimethylamino)cyclopropanecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. 1-(Dimethylamino)cyclopropanecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1-(Dimethylamino)cyclopropanecarboxamide has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Dimethylamino)cyclopropanecarboxamide has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is readily available from commercial sources. 1-(Dimethylamino)cyclopropanecarboxamide is also stable under a range of conditions and can be stored for extended periods of time. However, 1-(Dimethylamino)cyclopropanecarboxamide has some limitations as well. It can be toxic to cells at high concentrations and may require special handling precautions. In addition, 1-(Dimethylamino)cyclopropanecarboxamide can be difficult to purify due to its high boiling point and low solubility in common organic solvents.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Dimethylamino)cyclopropanecarboxamide. One area of interest is the development of 1-(Dimethylamino)cyclopropanecarboxamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of 1-(Dimethylamino)cyclopropanecarboxamide's mechanism of action at the molecular level, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 1-(Dimethylamino)cyclopropanecarboxamide in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Synthesemethoden
1-(Dimethylamino)cyclopropanecarboxamide can be synthesized through a two-step process. The first step involves the reaction of cyclopropanecarboxylic acid with dimethylamine in the presence of a catalyst, such as triethylamine. This reaction produces N,N-dimethylcyclopropanecarboxamide. The second step involves the conversion of N,N-dimethylcyclopropanecarboxamide to 1-(Dimethylamino)cyclopropanecarboxamide through the use of a dehydrating agent, such as thionyl chloride.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(Dimethylamino)cyclopropanecarboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. 1-(Dimethylamino)cyclopropanecarboxamide has also been studied for its use as a building block in the synthesis of novel materials, such as polymers and dendrimers. In organic synthesis, 1-(Dimethylamino)cyclopropanecarboxamide has been used as a reagent for the preparation of various compounds, including amides and esters.
Eigenschaften
CAS-Nummer |
176445-81-1 |
|---|---|
Produktname |
1-(Dimethylamino)cyclopropanecarboxamide |
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-(dimethylamino)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-8(2)6(3-4-6)5(7)9/h3-4H2,1-2H3,(H2,7,9) |
InChI-Schlüssel |
FLTBLHKZXLQXFI-UHFFFAOYSA-N |
SMILES |
CN(C)C1(CC1)C(=O)N |
Kanonische SMILES |
CN(C)C1(CC1)C(=O)N |
Synonyme |
Cyclopropanecarboxamide, 1-(dimethylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



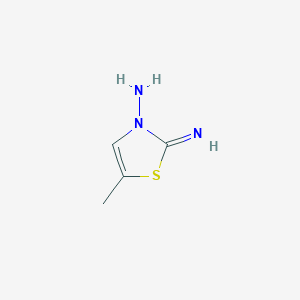
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)
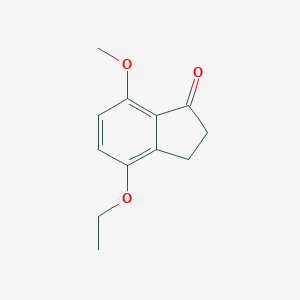
![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
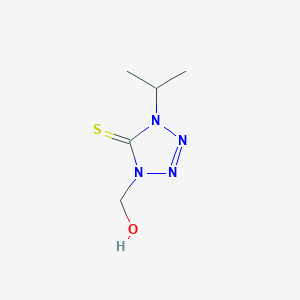
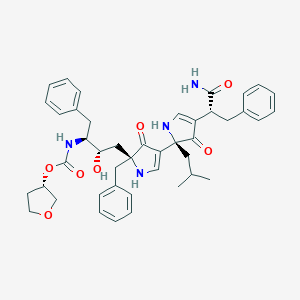
![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)
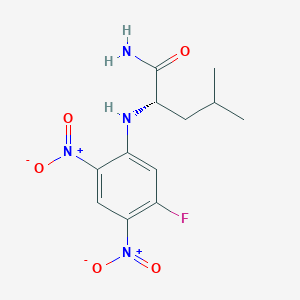
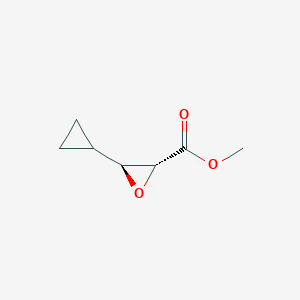
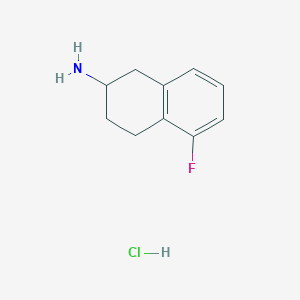
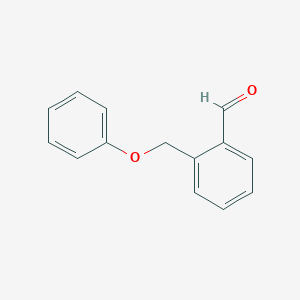
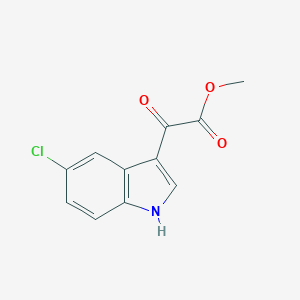
![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)